Silacyclopentane, 1,1-dibutyl-
CAS No.: 18105-47-0
Cat. No.: VC19694163
Molecular Formula: C12H26Si
Molecular Weight: 198.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18105-47-0 |
|---|---|
| Molecular Formula | C12H26Si |
| Molecular Weight | 198.42 g/mol |
| IUPAC Name | 1,1-dibutylsilolane |
| Standard InChI | InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3 |
| Standard InChI Key | KYZZJOQXJJMWKP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Si]1(CCCC1)CCCC |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Silacyclopentane, 1,1-dibutyl- features a five-membered cyclopentane ring with a silicon atom replacing one carbon atom. The silicon center is bonded to two butyl groups (-C₄H₉) and two methylene groups (-CH₂-) that complete the cyclic framework . The bond angles and ring strain in silacyclopentanes differ from their all-carbon analogs due to the larger atomic radius of silicon (1.11 Å vs. 0.76 Å for carbon) . Computational studies on related silacyclopentanes, such as 1,1-difluorosilacyclopent-3-ene, reveal that the Si-C bond lengths range from 1.87–1.93 Å, while C-C bonds in the ring measure approximately 1.54 Å .
Table 1: Key Structural Parameters of Silacyclopentane, 1,1-Dibutyl-
Physicochemical Properties
The compound is a liquid at room temperature, with a boiling point estimated at 180–200°C based on analogous silacyclopentanes . Its solubility in nonpolar solvents like toluene and hexane is high, whereas polar solvents such as acetonitrile induce precipitation . The presence of butyl groups enhances steric bulk, reducing crystallization tendencies compared to smaller substituents like methyl or phenyl.
Synthetic Methodologies
Ring-Closure Reactions
The most common synthesis involves reacting dibutyldichlorosilane with 1,4-dichlorobutane in the presence of a solvent such as dibutyldiglyme. This method leverages nucleophilic substitution, where chloride ions are displaced to form the cyclic structure. Typical yields range from 60–75%, with side products including linear oligomers and unreacted starting materials.
Palladium-Catalyzed Approaches
Palladium catalysts enable oxidative addition of silicon-carbon bonds, facilitating intramolecular cyclization. For example, Pd(PPh₃)₄ in THF at 80°C promotes the formation of silacyclopentane derivatives with yields up to 68%. This method is advantageous for synthesizing sterically hindered variants but requires stringent anhydrous conditions.
Electrochemical Synthesis
Electroreduction of 1,1-dichloro-silacyclopentane precursors in dimethoxyethane (DME) with tetrabutylammonium perchlorate (TBAP) as an electrolyte has been explored . Applying 20 V under nitrogen atmosphere yields polymeric silacyclopentane derivatives, though the monomeric 1,1-dibutyl- form requires precise current control to avoid over-reduction .
Reactivity and Functionalization
Nucleophilic Substitution
The silicon center in 1,1-dibutylsilacyclopentane is susceptible to nucleophilic attack. Strong nucleophiles like alkyllithiums displace chloride in related chloromethylsilicate intermediates, forming alkyl-substituted derivatives . For example, reaction with n-butyllithium yields pentyl-substituted silacyclopentanes (Scheme 1) .
Lewis Acid/Base-Mediated Rearrangements
In the presence of Lewis acids (e.g., MgBr₂), silacyclopentanes undergo ring expansion via methylene insertion into Si-C bonds. DFT calculations on analogous systems reveal activation energies of ~40 kcal/mol for aryl migration pathways . Lewis bases like DMAP stabilize pentacoordinate silicon intermediates, enabling isolation of zwitterionic adducts .
Applications in Materials Science
Precursors for Silicon-Containing Polymers
Copolymerization of 1,1-dichloro-silacyclopentane with dibutyldichlorosilane produces polysilanes with tunable thermal and optical properties . Increasing the silacyclopentane content lowers molecular weight (from 20,000 to 8,000 Da) and redshift absorption maxima (λmax from 320 nm to 290 nm), indicating enhanced σ-conjugation disruption .
Table 2: Copolymer Properties vs. Monomer Composition
| Silacyclopentane Content (%) | Mₙ (Da) | λmax (nm) | Solubility in Toluene |
|---|---|---|---|
| 0 | 20,000 | 320 | High |
| 20 | 15,000 | 310 | Moderate |
| 50 | 10,000 | 295 | Low |
| 100 | 8,000 | 290 | Insoluble |
Catalytic and Electronic Applications
The electron-deficient silicon center can coordinate transition metals, making it a candidate for heterogeneous catalysis. Preliminary studies suggest Pd-supported silacyclopentane complexes catalyze Suzuki-Miyaura couplings with 85–90% yields. Additionally, the compound’s low dielectric constant (ε ≈ 2.3) positions it as a potential insulator in microelectronics .
Challenges and Future Directions
Synthesis Optimization
Current methods suffer from moderate yields and sensitivity to moisture. Future work could explore photoactivated ring-closure or flow chemistry techniques to improve efficiency .
Expanding Application Horizons
Investigating silacyclopentane-based MOFs or quantum dot coatings may unlock novel optoelectronic functionalities . Additionally, biocompatibility studies are needed to assess viability in biomedical devices.
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